1-(3-Bromophenyl)-2,4-imidazolidinedione
Overview
Description
1-(3-Bromophenyl)-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
1-(3-Bromophenyl)-2,4-imidazolidinedione serves as a pivotal intermediate in the synthesis of various organic compounds. Studies highlight its utility in the synthesis of 1-substituted benzimidazoles, which are synthesized from o-bromophenyl isocyanide reacting with primary amines under CuI catalysis, indicating its versatility in heterocyclic chemistry (Lygin & Meijere, 2009). Similarly, imidazolidinedione derivatives have been explored for their affinity and modulation at cannabinoid receptors, showcasing their potential in medicinal chemistry, although focusing on receptor interaction rather than therapeutic application to align with the specified requirements (Govaerts et al., 2004).
Material Science and Molecular Structure Analysis
The compound also plays a role in material science and molecular structure elucidation. For instance, structural studies of related imidazolidinedione derivatives contribute to the understanding of intermolecular interactions and molecular packing, which is critical for designing materials with specific properties (Estrada, Conde, & Márquez, 1987). Another study demonstrated the synthesis of novel imidazoles with potent antimicrobial properties, underlining the importance of this compound and its derivatives in developing new antimicrobial agents (Narwal et al., 2012).
Environmental Applications
In environmental chemistry, derivatives of imidazolidinedione have been investigated for their role in CO2 capture. A study highlighted the synthesis of an ionic liquid incorporating a cation with an appended amine group from 1-butyl imidazole and 3-bromopropylamine hydrobromide, which reacts reversibly with CO2, demonstrating the compound's potential in carbon capture and sequestration technologies (Bates et al., 2002).
Properties
IUPAC Name |
1-(3-bromophenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIFZNPWWAGQHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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